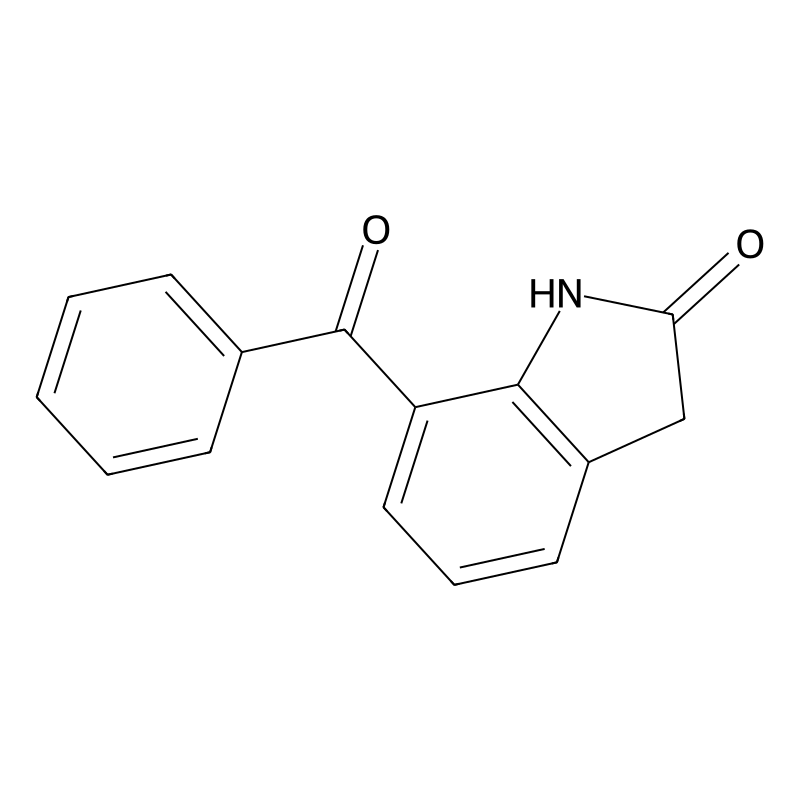

7-Benzoylindolin-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Alzheimer’s Disease Treatment

Specific Scientific Field: Neurology and Medicinal Chemistry

Application Summary: 7-Benzoylindolin-2-one derivatives have been synthesized and tested as potential inhibitors of acetylcholine esterase (AChE), an enzyme whose activity is known to be reduced in Alzheimer’s disease (AD).

Methods of Application: The compounds were designed based on the structural feature of donepezil, a known AChE inhibitor used clinically to treat AD. They were tested at a concentration of 100 µM for their ability to inhibit AChE.

Results: Two compounds were found to inhibit AChE by 51% and 50%, respectively .

Anti-Inflammatory Agents

Specific Scientific Field: Pharmacology and Medicinal Chemistry

Application Summary: Indole-2-one and 7-aza-2-oxindole derivatives, based on the skeleton of tenidap, have been synthesized and evaluated for their anti-inflammatory activity.

Methods of Application: The compounds’ anti-inflammatory activity was determined by evaluating their inhibitory potency against lipopolysaccharide (LPS)-stimulated tumor necrosis factor (TNF)-α and interleukin (IL)-6 release in RAW264.7 macrophages .

Results: Quantitative structure-activity relationship (SAR) analysis revealed that a high molecular polarizability and low lipid/water partition coefficient (ALogP) in indole-2-one are beneficial for anti-inflammatory activity .

Anticancer Agents

Specific Scientific Field: Oncology and Medicinal Chemistry

Application Summary: A series of bromophenol derivatives containing an indolin-2-one moiety were designed and evaluated for their anticancer activities against various cancer cell lines.

Methods of Application: The compounds were tested for their cytotoxicity against A549, Bel7402, HepG2, HeLa, and HCT116 cancer cell lines using the MTT assay in vitro .

Results: Seven compounds showed potent activity against the tested five human cancer cell lines .

Acetylcholine Esterase Inhibitors

Application Summary: 7-Benzoylindolin-2-one derivatives were initially designed as acetylcholine esterase (AChE) inhibitors based on the structural feature of donepezil, a known AChE inhibitor which is currently used clinically to treat Alzheimer’s disease (AD).

Methods of Application: Two compounds were found to be the most potent in inhibition of AChE with inhibition percentages of 51 and 50% when tested at the concentration of 100 μM .

Results: Docking assays were carried out in order to explain the structure–activity relationships of these compounds compared with Donepezil against AChE enzyme .

Antioxidant Agents

Application Summary: In DPPH free radical-scavenging assay, most compounds showed only weak scavenging activity .

Methods of Application: The compounds were tested for their antioxidant activity using DPPH free radical-scavenging assay .

Results: Most compounds showed only weak scavenging activity .

Anticancer Agents

Application Summary: Additional cytotoxic evaluation of the compounds against three human cancer cell lines (SW620, human colon cancer; PC3, prostate cancer; NCI-H23, lung cancer) revealed that five compounds exhibited strong cytotoxicity .

Methods of Application: The compounds were tested for their cytotoxicity against SW620, PC3, and NCI-H23 cancer cell lines using the MTT assay in vitro .

Results: Compound 5g was the most potent one with IC 50 values as low as 0.65 μM, even more potent than adriamycin, a positive control .

7-Benzoylindolin-2-one, also known by its chemical structure as 7-benzoyloxindole, is an organic compound characterized by a benzoyl group attached to the indolin-2-one framework. Its molecular formula is C16H13NO, and it is recognized for its structural significance in various chemical and biological applications. The compound features a bicyclic structure comprising an indole moiety fused to a carbonyl group, which contributes to its unique reactivity and properties.

- Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or amines.

- Condensation Reactions: It can react with amines or other nucleophiles to form imines or enamines, which are important intermediates in organic synthesis.

- Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

These reactions illustrate the compound's versatility in synthetic organic chemistry.

Research indicates that 7-benzoylindolin-2-one exhibits notable biological activities. It has been studied for its potential as:

- Antimicrobial Agent: Exhibiting activity against various bacterial strains.

- Anticancer Properties: Preliminary studies suggest it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Effects: It has shown promise in reducing inflammation, potentially beneficial in treating inflammatory diseases.

The biological activities of this compound make it a subject of interest for pharmaceutical research.

Several methods have been developed for synthesizing 7-benzoylindolin-2-one. Common approaches include:

- Condensation Reaction: This involves the reaction of 2-amino-3-benzoylphenylacetamides with appropriate reagents under controlled conditions, often utilizing solvents and catalysts to enhance yield.

- Cyclization Techniques: Utilizing cyclization strategies where precursors undergo intramolecular reactions to form the indole structure.

A specific method detailed in patent literature describes the use of organic solvents and catalysts to facilitate the reaction, ensuring optimal conditions for high yield and purity .

7-Benzoylindolin-2-one finds applications across various fields:

- Pharmaceuticals: As a potential lead compound in drug development for antimicrobial and anticancer agents.

- Material Science: Its unique structural properties may lend themselves to applications in developing new materials with specific electronic or optical properties.

- Research Tool: Utilized in biochemical assays to study biological pathways and mechanisms.

These applications underscore its importance in both scientific research and industrial contexts.

Interaction studies involving 7-benzoylindolin-2-one focus on its binding affinity with various biological targets. Research indicates:

- Protein Binding: Studies have explored how this compound interacts with proteins involved in disease pathways, potentially influencing their activity.

- Enzyme Inhibition: Investigations into its role as an inhibitor of specific enzymes have been conducted, revealing insights into its mechanism of action.

Understanding these interactions is crucial for elucidating the compound's therapeutic potential.

In comparing 7-benzoylindolin-2-one with similar compounds, several notable analogs emerge:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Bromoindole | Indole ring with bromine substitution | Enhanced reactivity due to halogen |

| 1-Benzylindole | Benzyl group attached to indole | Different pharmacological profile |

| 4-Aminoquinoline | Quinoline structure | Notable antimalarial activity |

7-Benzoylindolin-2-one stands out due to its specific benzoyl substitution on the indole framework, which contributes to its unique biological activities and chemical reactivity compared to these similar compounds.

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant